5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group bearing a 2,4-dimethylphenyl moiety. This structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from simpler triazole derivatives .
Properties
IUPAC Name |
5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-4-7-16(8-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-17-9-6-14(2)10-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAGJZGJLFMAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Azides and Alkynes
The Huisgen cycloaddition remains the cornerstone for triazole synthesis. Adapted from methods in, the reaction employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,4-disubstituted triazole. Modifications include using sodium ethoxide or cesium carbonate to deprotonate intermediates, enabling nucleophilic attack on propargyl amines.
Mechanistic Pathway :
- Azide Formation : 2,4-Dimethylphenyl isocyanate reacts with propargyl amine to form an alkyne-terminated carbamate.
- Cycloaddition : The alkyne reacts with an azide (e.g., 4-methylbenzyl azide) under Cu(I) catalysis, yielding the triazole core.
- Carboxamide Installation : Post-cycloaddition acylation with 4-methylphenylmethyl isocyanate introduces the carboxamide group.
Catalytic and Solvent Systems
Base-Mediated Cyclization
A scalable route reported in utilizes cesium carbonate (2 equiv) in anhydrous DMF at 80°C, achieving 78% yield (Table 1). Sodium ethoxide, while less efficient (62% yield), offers cost advantages for bulk synthesis.
Table 1: Base Catalysts in Triazole Cyclization
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cesium carbonate | DMF | 80 | 78 | 95 |
| Sodium ethoxide | EtOH | 70 | 62 | 89 |
| DBU | THF | 60 | 54 | 82 |
Microwave-Assisted Synthesis
Adapting protocols from, microwave irradiation (150 W, 120°C, 20 min) reduced reaction times from 12 hours to 30 minutes. This method enhanced regioselectivity, favoring the 1,4-triazole isomer by a 9:1 ratio over conventional heating.
Intermediate Characterization and Purification
Isolation of Carbamoylmethyl Intermediate
The key intermediate, 1-[(2,4-dimethylphenyl)carbamoyl]methyl-5-amino-1H-1,2,3-triazole-4-carboxylic acid, was isolated via acid-base extraction (HCl/NaOH washes) and recrystallized from ethyl acetate/n-hexane (1:3). NMR data (¹H, DMSO-d₆): δ 7.21 (d, J = 8.1 Hz, 2H), 6.98 (s, 1H), 4.32 (s, 2H), 2.44 (s, 6H).
Final Step Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elevated purity from 85% to 98%. Critical parameters included:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Published Methods
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| CuAAC with Cs₂CO₃ | 3 | 78 | 6 | Industrial |
| Microwave | 2 | 85 | 0.5 | Lab-scale |
| Stepwise Acylation | 4 | 65 | 10 | Pilot-scale |
The cesium carbonate route balances yield and scalability, whereas microwave methods excel in speed but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and triazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
Chagas Disease Treatment
This compound has been investigated as a potential treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments like benznidazole and nifurtimox have limitations, especially in chronic cases. The compound was identified through phenotypic high-content screening against intracellular Trypanosoma cruzi in VERO cells. Optimization efforts led to improved potency and metabolic stability, making it a promising candidate for further development .
Key Findings from Research
- Potency : The optimized compounds exhibited submicromolar activity (pEC50 > 6) against the parasite.
- Selectivity : The compounds demonstrated significant selectivity over VERO and HepG2 cells, indicating a favorable safety profile.
- Oral Exposure : Improvements in aqueous solubility and metabolic stability resulted in enhanced oral bioavailability, which is crucial for therapeutic efficacy .
Synthesis and Optimization
The synthesis of 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves several key steps:
- Formation of the Triazole Ring : This is achieved through a reaction between an azide and an alkyne.
- Introduction of the Amino Group : This is typically done via nucleophilic substitution reactions.
- Carbamoylation : The introduction of the carbamoyl group is accomplished using carbamoyl chloride derivatives under basic conditions.
- Final Coupling : The final product is obtained by coupling the intermediate with 4-methylphenylmethylamine under appropriate conditions.
Study on Efficacy Against Trypanosoma cruzi
A study conducted on the efficacy of this compound against Trypanosoma cruzi demonstrated that one of the optimized derivatives significantly reduced parasite burden in a mouse model of Chagas disease. The findings highlighted its potential as a safer alternative to existing treatments with fewer side effects .
Structure-Activity Relationship (SAR) Analysis
Research focused on the structure-activity relationship (SAR) of derivatives of 5-amino-1,2,3-triazole-4-carboxamide revealed that modifications in the phenyl rings influenced both potency and selectivity. This analysis is critical for guiding further modifications to enhance therapeutic efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in stabilizing these interactions and enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triazole Carboxamide Derivatives
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides
- Structural Differences: The target compound replaces the 5-methyl group (common in derivatives) with a 5-amino group, enhancing hydrogen-bond donor capacity. The 1-position substituent in the target is a carbamoylmethyl-2,4-dimethylphenyl group, whereas analogs in feature a simpler 4-methylphenyl group.
- Impact: The amino group may improve target binding (e.g., enzyme active sites), while the bulkier 1-position substituent could influence metabolic stability and lipophilicity .
Fluorinated Triazole Carboxamides ()
- Structural Differences: Fluorinated analogs (e.g., 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) replace methyl groups with fluorine atoms.
- Impact: Fluorine increases electronegativity and bioavailability but may reduce steric bulk compared to dimethylphenyl groups.
Pyrazole and Benzimidazole Carboxamides
Pyrazole Derivatives ()
- Structural Differences : Pyrazole-based compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) replace the triazole core with a pyrazole ring.
- The triazole’s additional nitrogen may enhance hydrogen-bonding interactions .
Benzimidazole Carboxamides ()
- Structural Differences : Benzimidazoles (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) feature a fused benzene-imidazole ring system.
- Impact : The larger benzimidazole core may reduce metabolic clearance but limit blood-brain barrier penetration compared to the compact triazole .
Substituent-Specific Comparisons
Carbamoyl vs. Acetylphenyl Groups ()
- Analogs with acetylphenyl groups (e.g., N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide) introduce ketone functionalities.
- Impact : The acetyl group’s electron-withdrawing nature may reduce electron density on the triazole, altering reactivity and binding compared to the target’s electron-rich dimethylphenyl group .
Methoxy vs. Methyl Substitutents ()
- Methoxy groups (e.g., 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) are stronger electron donors than methyl groups.
- Impact : Methoxy substituents may improve solubility but reduce metabolic stability due to demethylation pathways, whereas methyl groups offer steric hindrance without significant electronic effects .
Pharmacological and Metabolic Considerations
- Metabolism : The target’s dimethylphenyl and benzyl groups may resist oxidative metabolism better than chlorinated () or fluorinated () analogs. CAI () undergoes phase I metabolism to inactive fragments, suggesting that the target’s substituents could enhance stability .
- Activity: Fluorinated analogs () show high receptor affinity, but the target’s amino and carbamoyl groups may direct activity toward different targets (e.g., kinases or proteases) .
Biological Activity
5-Amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H24N6O3
- Molecular Weight : 408.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc(C)c1NC(Cn1nnc(C(NCc(cc2)ccc2OC)=O)c1N)=O
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The following sections summarize key findings from recent research.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar triazole structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. For instance, triazole derivatives have been reported to possess potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like vancomycin . This suggests a potential role in combating antibiotic-resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies have indicated that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This makes it a candidate for further development in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Triazole Ring :
- Achieved through a reaction between an azide and an alkyne.
-
Introduction of the Amino Group :
- Introduced via nucleophilic substitution reactions.
-
Carbamoylation :
- The carbamoyl group is introduced using carbamoyl chloride derivatives under basic conditions.
- Final Coupling :
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to the triazole scaffold:
Q & A
Q. Purity Control :
- TLC (Rf value tracking) and HPLC (≥95% purity threshold) for intermediate monitoring .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Basic: Which analytical techniques are critical for structural elucidation?
Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., triazole N–N bond: ~1.32 Å) using SHELXL-2018 for refinement .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm), methyl groups (δ 2.2–2.5 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~168 ppm) .
- HRMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 424.1892 for C₂₁H₂₅N₅O₂) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Dose-Response Validation : Repeat assays with IC₅₀ values in triplicate; compare with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies improve solubility and bioavailability of derivatives?
Answer:
- Structural Modifications :
- Introduce polar groups (e.g., –OH, –SO₃H) at the 4-methylphenyl position .
- Replace carbamoyl with sulfonamide to enhance water solubility .
- Formulation : Nanoemulsions or cyclodextrin complexes for in vivo delivery .
- Computational Screening : QSAR models prioritize derivatives with LogP <3 and PSA >80 Ų .
Basic: How are reaction conditions optimized for high yield?
Answer:
| Parameter | Optimal Conditions | Evidence |
|---|---|---|
| Temperature | 60–80°C for CuAAC; RT for coupling | |
| Catalyst | CuI (5 mol%) with TBTA ligand | |
| pH | Neutral (pH 7–8) for carbamoylation | |
| Reaction Time | 12–24 hr for cyclization |
Advanced: Which computational tools predict biological targets?
Answer:
- Molecular Docking : AutoDock Vina screens kinase targets (e.g., EGFR; binding energy ≤-8 kcal/mol) .
- Pharmacophore Modeling : Identifies H-bond acceptors at the triazole N3 position critical for ATP-binding pocket interactions .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., GI absorption: 75%) .
Advanced: How is this compound used in enzyme inhibition studies?
Answer:
- Kinetic Assays : Lineweaver-Burk plots determine inhibition type (e.g., competitive inhibition of COX-2 with Ki ~0.8 µM) .
- Fluorescence Quenching : Tryptophan residue analysis in target enzymes (e.g., ΔF = 50% at 10 µM) .
- Western Blotting : Validates downstream protein expression (e.g., p-ERK reduction in treated cells) .
Basic: What challenges arise in crystallization, and how are they addressed?
Answer:
- Polymorphism : Screen solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs .
- Twinned Crystals : Use SHELXL TWIN commands for refinement .
- Low Diffraction : Optimize crystal growth via vapor diffusion (20°C, 14-day equilibration) .
Advanced: What SAR trends are observed for substituents on biological activity?
Answer:
| Substituent | Effect on IC₅₀ (µM) | Evidence |
|---|---|---|
| 2,4-Dimethylphenyl | IC₅₀ = 1.2 (COX-2) | |
| 4-Fluorophenyl | IC₅₀ = 0.9 (EGFR) | |
| 3-Methoxyphenyl | IC₅₀ = 5.8 (COX-2) | |
| Trend : Electron-withdrawing groups (e.g., –F) enhance kinase inhibition; bulky groups reduce solubility . |
Basic: How is compound stability evaluated under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
